((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine
Overview
Description
((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine: is a chemical compound with the molecular formula C12H16Cl2N2O3S and a molecular weight of 339.24 g/mol . This compound is characterized by the presence of a dichlorophenyl group, a sulfonyl group, and a morpholine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(morpholin-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in an organic solvent.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride .
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of sulfonyl groups.
- Acts as an intermediate in the synthesis of more complex molecules .
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules .
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent .
Industry:
Mechanism of Action
The mechanism of action of ((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
- 2,5-Dichlorobenzenesulfonamide
- 2-(Morpholin-4-yl)ethylamine
- N-(2-Chloroethyl)-2,5-dichlorobenzenesulfonamide
Comparison:
- 2,5-Dichlorobenzenesulfonamide lacks the morpholine ring, making it less versatile in biological applications.
- 2-(Morpholin-4-yl)ethylamine does not have the sulfonyl group, limiting its reactivity in certain chemical reactions.
- N-(2-Chloroethyl)-2,5-dichlorobenzenesulfonamide has a similar structure but differs in the substituent on the nitrogen atom, affecting its chemical and biological properties .
Properties
IUPAC Name |
2,5-dichloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O3S/c13-10-1-2-11(14)12(9-10)20(17,18)15-3-4-16-5-7-19-8-6-16/h1-2,9,15H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUOYTWTCLPDQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323818 | |
Record name | 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643519 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349403-14-1 | |
Record name | 2,5-dichloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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